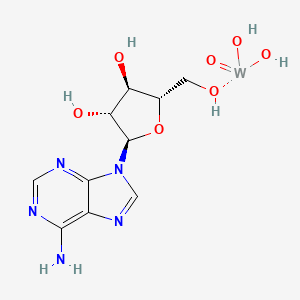
Adenosine monotungstate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenosine monotungstate is a compound that belongs to the class of organic compounds known as purine nucleosides. These compounds comprise a purine base attached to a ribosyl or deoxyribosyl moiety. This compound is a small molecule with the chemical formula C₁₀H₁₄N₅O₇W and a molecular weight of approximately 500.09 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of adenosine monotungstate typically involves the reaction of adenosine with tungstic acid or its derivatives. The reaction conditions often include controlled temperature and pH to ensure the proper formation of the compound. The process may involve the use of solvents such as water or methanol to facilitate the reaction .
Industrial Production Methods: This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as crystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: Adenosine monotungstate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the tungsten atom and the purine nucleoside structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur with reagents such as halides or amines under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tungstate derivatives, while reduction could produce reduced forms of the compound with altered oxidation states of tungsten .
Scientific Research Applications
Chemistry: It can be used as a catalyst or reagent in various chemical reactions due to its unique properties.
Biology: The compound may have applications in studying enzyme interactions and cellular processes involving nucleosides.
Mechanism of Action
The mechanism of action of adenosine monotungstate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of enzyme activities and cellular signaling pathways. The tungsten atom in the compound may play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Adenosine monotungstate can be compared with other similar compounds, such as:
Adenosine: A naturally occurring nucleoside with various biological functions.
Tungstate Compounds: Other tungsten-containing compounds that may have similar catalytic or chemical properties.
Purine Nucleosides: Compounds with a purine base attached to a ribosyl or deoxyribosyl moiety, which share structural similarities with this compound.
Uniqueness: this compound is unique due to the presence of the tungsten atom, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C10H15N5O7W |
|---|---|
Molecular Weight |
501.10 g/mol |
IUPAC Name |
(2R,3R,4R,5S)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol;dihydroxy(oxo)tungsten |
InChI |
InChI=1S/C10H13N5O4.2H2O.O.W/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10;;;;/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13);2*1H2;;/q;;;;+2/p-2/t4-,6-,7+,10+;;;;/m0..../s1 |
InChI Key |
YGGXZRZCGFLZPM-LRDMJOKZSA-L |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@H]([C@@H](O3)CO)O)O)N.O[W](=O)O |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N.O[W](=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















